(1S,2S,5R)-5-(6-amino-9H-purin-9-yl)cyclopent-3-ene-1,2-diol
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Overview
Description
(1S,2S,5R)-5-(6-amino-9H-purin-9-yl)cyclopent-3-ene-1,2-diol is a complex organic compound that features a purine base attached to a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5R)-5-(6-amino-9H-purin-9-yl)cyclopent-3-ene-1,2-diol typically involves multi-step organic synthesis. The process may start with the preparation of the cyclopentene ring, followed by the introduction of the purine base through nucleophilic substitution reactions. Key steps may include:
- Formation of the cyclopentene ring through cyclization reactions.
- Introduction of hydroxyl groups via oxidation reactions.
- Attachment of the purine base using nucleophilic substitution.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,5R)-5-(6-amino-9H-purin-9-yl)cyclopent-3-ene-1,2-diol can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols or ketones, while substitution reactions may introduce new functional groups such as amines or halides.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S,5R)-5-(6-amino-9H-purin-9-yl)cyclopent-3-ene-1,2-diol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biology, this compound may be studied for its interactions with biological macromolecules such as proteins and nucleic acids. Its purine base is of particular interest due to its similarity to nucleotides found in DNA and RNA.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with biological targets could lead to the development of new drugs for treating various diseases.
Industry
In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (1S,2S,5R)-5-(6-amino-9H-purin-9-yl)cyclopent-3-ene-1,2-diol involves its interaction with molecular targets such as enzymes or receptors. The purine base can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives and cyclopentene-based molecules. Examples include:
- Adenosine
- Guanosine
- Cyclopentene diols
Uniqueness
What sets (1S,2S,5R)-5-(6-amino-9H-purin-9-yl)cyclopent-3-ene-1,2-diol apart is its specific stereochemistry and the combination of the purine base with the cyclopentene ring. This unique structure may confer distinct biological and chemical properties, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C10H11N5O2 |
---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
(1S,5R)-5-(6-aminopurin-9-yl)cyclopent-3-ene-1,2-diol |
InChI |
InChI=1S/C10H11N5O2/c11-9-7-10(13-3-12-9)15(4-14-7)5-1-2-6(16)8(5)17/h1-6,8,16-17H,(H2,11,12,13)/t5-,6?,8+/m1/s1 |
InChI Key |
RQPALADHFYHEHK-UHFKNVDDSA-N |
Isomeric SMILES |
C1=CC([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
C1=CC(C(C1N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
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